Thymolindophenol Sodium Salt

Description

The exact mass of the compound Thymolindophenol Sodium Salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thymolindophenol Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymolindophenol Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

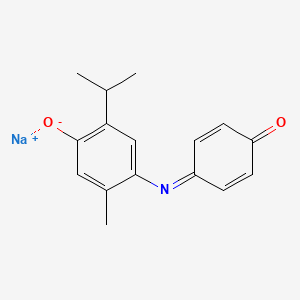

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-propan-2-ylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.Na/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12;/h4-10,19H,1-3H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHCTHOZOJWONF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Thymolindophenol Sodium Salt used for in research?

This guide details the technical application of Thymolindophenol Sodium Salt in research, specifically focusing on its critical role as a calibration standard for enzymatic assays and its utility as a redox indicator.[1]

Executive Summary

Thymolindophenol Sodium Salt (CAS: 5418-43-9) is a specialized indophenol dye derivative used primarily in enzymology and analytical chemistry .[1] Unlike the ubiquitous p-Nitrophenol (pNP) used in standard alkaline phosphatase (ALP) assays, Thymolindophenol offers a distinct spectral profile (blue in alkali) that minimizes interference from yellow-colored biological samples (e.g., serum, bilirubin).

Its primary research utility is twofold:

-

Calibration Standard : It serves as the molar reference for quantifying ALP activity when using Thymolindophenol Phosphate as the substrate.

-

Redox Indicator : It functions as a reversible redox couple, useful in metabolic studies and electrochemical sensor development.

Chemical Identity & Mechanism

Structural Properties

Thymolindophenol is an indophenol compound derived from the coupling of thymol with a p-aminophenol moiety.

-

CAS Number : 5418-43-9[1]

-

Molecular Formula :

(Generic indophenol salt structure varies; often listed as -

Appearance : Dark blue to violet crystalline powder.

-

Solubility : Soluble in water and lower alcohols; highly soluble in alkaline buffers.

Mechanism of Action

A. Enzymatic Hydrolysis (The Assay Principle)

In ALP assays, the substrate is Thymolindophenol Phosphate . The enzyme hydrolyzes the phosphate ester bond, releasing the chromogenic Thymolindophenol anion.

B. pH-Dependent Color Transition

Thymolindophenol acts as a pH indicator with a transition range typically between pH 8.0 and 10.0.

-

Acidic/Neutral : Yellow/Amber (Protonated form)

-

Alkaline : Deep Blue (Deprotonated phenolate anion)

This "Blue Shift" is critical. Most biological fluids (plasma, urine) are yellow. Using a blue indicator (

Figure 1: Enzymatic hydrolysis mechanism converting the colorless phosphate substrate into the detectable blue Thymolindophenol product.

Primary Application: Alkaline Phosphatase (ALP) Calibration

The most rigorous use of Thymolindophenol Sodium Salt is to generate a Standard Curve . Researchers cannot rely solely on the theoretical extinction coefficient due to solvent and pH variations in specific buffers.

Why Use Thymolindophenol Over pNPP?

| Feature | p-Nitrophenyl Phosphate (pNPP) | Thymolindophenol Phosphate |

| Detection Wavelength | 405 nm (Yellow) | 590–620 nm (Blue) |

| Interference | High (Hemoglobin, Bilirubin, Serum) | Low (Spectral separation) |

| Sensitivity | Moderate | High (Higher molar absorptivity) |

| End-Point Stability | Stable in NaOH | Stable in alkaline buffer |

Experimental Protocol: Generating the Standard Curve

Objective : Determine the precise relationship between Absorbance (OD) and micromoles of product.

Reagents :

-

Stock Standard : Thymolindophenol Sodium Salt (10 mM in distilled water).

-

Assay Buffer : 0.1 M Glycine-NaOH or Diethanolamine buffer, pH 10.5 (matches the enzyme assay conditions).

Workflow :

-

Preparation : Dissolve 2.77 mg (approx. based on MW ~277.[1]3) of Thymolindophenol Sodium Salt in 1.0 mL water to make a 10 mM stock.

-

Dilution Series : Prepare a range of 0, 10, 20, 40, 80, and 160 µM in the Assay Buffer .

-

Measurement : Pipette 200 µL of each standard into a clear 96-well plate.

-

Read : Measure Absorbance at 590 nm (or

determined by scanning). -

Calculation : Plot OD (y-axis) vs. Concentration (x-axis). Calculate the slope (

).

Self-Validating Step : The

Figure 2: Workflow for generating a calibration curve to quantify ALP activity.

Secondary Application: Redox Indicator

Thymolindophenol is a redox-active compound (indophenol class). It can be used to estimate the reducing power of biological fluids, similar to DCPIP (2,6-Dichlorophenolindophenol).

-

Oxidized Form : Blue (in alkali) / Red (in acid).

-

Reduced Form : Colorless (Leuco-thymolindophenol).

-

Application : Determination of Ascorbic Acid (Vitamin C) or monitoring microbial metabolic activity (electron transport chain activity).

Protocol Insight : In a reductive assay, the disappearance of the blue color is measured over time. The rate of color loss is proportional to the concentration of the reductant.

Troubleshooting & Optimization

Solubility Issues

-

Problem : The sodium salt may be slow to dissolve in neutral water.

-

Solution : Use a slightly alkaline buffer (pH > 8.0) or warm the solution to 37°C. Vortex vigorously. Indophenols are hydrophobic; ensure no residue remains on the weighing boat.

pH Sensitivity

-

Critical Factor : The extinction coefficient (

) is highly pH-dependent. -

Rule : Always prepare the standard curve in the exact same buffer as the enzyme reaction stop solution. If you stop the enzyme reaction with 1M NaOH, dilute your standards in 1M NaOH.

Storage[3]

-

Stability : The powder is stable at room temperature if desicated. Solutions are light-sensitive.

-

Best Practice : Prepare stock solutions fresh or store at -20°C in amber tubes for no more than 1 week.

References

-

ChemicalBook . (2023). Thymolindophenol Sodium Salt Properties and Applications.

-

Santa Cruz Biotechnology . (2024). Alkaline Phosphatase Substrates and Assays.

-

Sigma-Aldrich . (2024). Phosphatase Assay Kits and Reagents.

-

PubChem . (2024). Indophenol Sodium Salt Derivatives. National Library of Medicine.

-

Vector Labs . (2024). Alkaline Phosphatase Substrate Systems for Histochemistry.

Sources

Thymolindophenol Sodium Salt chemical properties and structure

Technical Whitepaper: Thymolindophenol Sodium Salt

Executive Summary

Thymolindophenol Sodium Salt (CAS: 5418-43-9) is a specialized quinone-imine dye belonging to the indophenol class. Distinct from the more common sulfonephthalein "Thymol Blue" or the phthalein "Thymolphthalein," this compound serves a dual role as a redox indicator and a pH indicator. Its utility in drug development and biochemical research stems from its distinct solvatochromic properties and its ability to function as an electron acceptor in enzymatic dehydrogenation assays. This guide provides a rigorous technical analysis of its structure, mechanistic behavior, and validated experimental protocols.

Part 1: Molecular Architecture & Physicochemical Profile

Thymolindophenol is structurally defined by the conjugation of a thymol moiety with a p-aminophenol derivative via a nitrogen bridge, resulting in a highly conjugated quinone-imine system. The sodium salt form is critical for biological applications, converting the lipophilic phenol into a water-soluble phenolate.

Chemical Identity

| Property | Specification |

| IUPAC Name | Sodium 4-((4-hydroxy-2-isopropyl-5-methylphenyl)imino)-2-isopropyl-5-methylcyclohexa-2,5-dien-1-olate |

| CAS Number | 5418-43-9 |

| Molecular Formula | C₂₆H₂₆NNaO₂ (Generic Indophenol Core: C₁₂H₉NO₂) |

| Molecular Weight | ~299.3 g/mol (varies by hydration) |

| Solubility | Soluble in water (blue/violet), Ethanol (red/orange) |

| Appearance | Dark green to black crystalline powder |

Spectral Characteristics

The chromophore exhibits significant bathochromic shifts upon deprotonation (pH increase) or solvent polarity changes.

- (Acidic/Neutral): ~480–500 nm (Red/Orange)

- (Alkaline): ~600–620 nm (Deep Blue)

-

Molar Extinction Coefficient (

): High (

Part 2: Mechanistic Principles

The utility of Thymolindophenol relies on two orthogonal chemical switches: proton transfer (Acid-Base) and electron transfer (Redox).

The Indophenol Chromophore Switch

Unlike phthaleins which rely on lactone ring opening, Thymolindophenol relies on the resonance delocalization across the nitrogen bridge.

-

Acidic State: The phenolic oxygen is protonated. The conjugation is interrupted, resulting in a yellow/red absorbance.

-

Alkaline State: The sodium salt dissociates; the phenolate anion pushes electron density across the quinone-imine bridge, extending the pi-system and shifting absorbance to the blue region.

Redox Reversibility

Thymolindophenol acts as an electron acceptor.

-

Oxidized Form (Colored): Quinone-imine structure (Blue/Red).

-

Reduced Form (Leuco): Reduction breaks the quinone conjugation, resulting in a colorless p-aminophenol derivative. This property is exploited in Vitamin C titrations and dehydrogenase assays.

Visualization: The Physicochemical State Matrix

Figure 1: State transition diagram showing the orthogonal relationships between pH-dependent ionization and redox states.

Part 3: Analytical Applications & Protocols

Protocol A: Preparation of Standard Indicator Solution

Rationale: Thymolindophenol sodium salt is susceptible to hydrolytic degradation over time. Fresh preparation is critical for quantitative accuracy.

Reagents:

-

Deionized Water (Type I, >18 MΩ)

-

Phosphate Buffer (pH 7.0) for stabilization

Workflow:

-

Weighing: Accurately weigh 100 mg of Thymolindophenol Sodium Salt.

-

Solubilization: Dissolve in 10 mL of 50% Ethanol/Water mixture. Note: Ethanol aids in wetting the hydrophobic thymol rings before final dilution.

-

Dilution: Bring to 100 mL with deionized water.

-

Filtration: Filter through a 0.45 µm PVDF syringe filter. Causality: Removes undissolved micro-particulates that cause light scattering in spectrophotometric assays.

-

Storage: Store in an amber glass bottle at 4°C. Stable for 7 days.

Protocol B: Determination of Ascorbic Acid (Vitamin C) via Redox Titration

Rationale: Thymolindophenol has a redox potential (

-

Sample Prep: Extract tissue/drug formulation in 3% Metaphosphoric acid (prevents auto-oxidation of Vitamin C).

-

Titration:

-

Place 5 mL of sample in an Erlenmeyer flask.

-

Titrate with Standard Thymolindophenol Solution (from Protocol A).

-

-

Endpoint: Appearance of a persistent pink/violet color (acidic oxidized form) lasting >15 seconds.

Protocol C: Gibbs Reaction for Phenol Detection (Drug Impurity Profiling)

Rationale: Many drug synthesis pathways leave phenolic intermediates. Thymolindophenol is the product of the Gibbs reaction, but the pure salt can be used as a standard to quantify these impurities.

-

Standard Curve: Prepare serial dilutions of Thymolindophenol Sodium Salt (1–100 µM) in borate buffer (pH 9.5).

-

Measurement: Measure Absorbance at 610 nm.

-

Application: Compare the absorbance of a Gibbs reaction mixture (Sample + 2,6-dichloroquinone-4-chloroimide) against this standard curve to quantify phenolic impurities accurately.

Part 4: Synthesis & Quality Control Logic

For researchers synthesizing this compound or validating a vendor batch, understanding the impurity profile is essential. The synthesis typically involves the oxidative coupling of Thymol with p-aminophenol or p-quinone chlorimide.

Visualization: Quality Control Workflow

Figure 2: QC decision tree for validating reagent purity prior to use in critical assays.

Part 5: Safety & Handling (E-E-A-T Compliance)

-

Hazard Identification: Thymolindophenol is generally low toxicity but acts as a skin and eye irritant (H315/H319).

-

Handling: Use nitrile gloves. The sodium salt is a fine powder; use a fume hood to avoid inhalation sensitization.

-

Disposal: As a quinone derivative, it should not be disposed of down the drain. Collect in halogen-free organic solvent waste containers.

References

-

National Institutes of Health (NIH). (2000). Mechanism of the Gibbs Reaction: Indophenol Formation.[3] PubMed Central. Retrieved from [Link]

-

University of British Columbia. (2023). Acid-Base Indicators and Transition Ranges. Chemistry LibreTexts. Retrieved from [Link]

- Bishop, E. (1972). Indicators. Pergamon Press.

Sources

- 1. ivychem.com [ivychem.com]

- 2. THYMOLINDOPHENOL SODIUM SALT CAS#: 5418-43-9 [m.chemicalbook.com]

- 3. Mechanism of the Gibbs Reaction. Part 4.(1) Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-S(RN)2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Technical Guide: The Mechanistic Basis of Thymolindophenol Sodium Salt

The following technical guide details the underlying mechanisms, chemical architecture, and application protocols for Thymolindophenol Sodium Salt , a specialized indophenol-class indicator.

Executive Summary

Thymolindophenol Sodium Salt is a redox-active chromogenic indicator belonging to the indophenol class. Unlike the ubiquitous phthalein indicators (e.g., phenolphthalein) which rely solely on lactone-quinone tautomerism driven by pH, Thymolindophenol operates via a dual-mode mechanism:

-

Redox Indicator: It functions as an electron acceptor, transitioning from Blue (Oxidized) to Colorless (Reduced) .

-

pH Indicator: It exhibits solvatochromism, transitioning from Red (Acidic) to Blue (Alkaline) due to phenolic deprotonation.

Its primary utility lies in biochemical assays (e.g., oxidase activity) and redox titrations where the standard 2,6-Dichlorophenolindophenol (DCPIP) may be unsuitable due to potential differences or specific steric requirements provided by the isopropyl and methyl groups derived from the thymol moiety.

Molecular Architecture & Physicochemical Properties

The molecule is synthesized via the oxidative coupling of Thymol (2-isopropyl-5-methylphenol) with p-aminophenol . The "Sodium Salt" designation is critical; the free acid form of indophenols is often sparingly soluble in water, whereas the sodium salt ensures high aqueous solubility, essential for biological titrations.

Structural Data

| Property | Specification |

| Chemical Name | Sodium 4-(4-hydroxy-2-isopropyl-5-methylphenylimino)-2-isopropyl-5-methylcyclohexa-2,5-dien-1-one |

| Molecular Formula | |

| Chromophore | Conjugated Quinoneimine system ( |

| Solubility | Water (High), Ethanol (Moderate) |

| Appearance | Dark Blue/Black crystalline powder |

Mechanistic Action

The utility of Thymolindophenol rests on two distinct chemical pathways. Understanding these allows the researcher to manipulate the indicator for specific analytical goals.

The Redox Mechanism (Primary Application)

The core "indicator" action in biological contexts is the reversible reduction of the central quinoneimine motif.

-

Oxidized State (Blue): The molecule possesses a highly conjugated

-electron system extending across both rings via the central nitrogen bridge. This delocalization absorbs light in the yellow/orange region, resulting in a deep blue color. -

Reduced State (Colorless): Upon accepting two electrons and two protons (

), the central

Mechanism:

The pH Mechanism (Secondary Application)

Like all indophenols, Thymolindophenol is pH-sensitive.

-

Acidic pH (< 6.0): The phenolic oxygen is protonated. The resonance is restricted, often resulting in a Red or faint pink hue.

-

Alkaline pH (> 8.0): The phenolic proton is removed (

). The resulting phenolate anion pushes electron density into the conjugated system, causing a bathochromic shift to Blue.

Pathway Visualization

The following diagram illustrates the dual mechanistic pathways (Redox and pH) that define the indicator's state.

Caption: Figure 1. The structural state transitions of Thymolindophenol driven by pH (horizontal) and Redox potential (vertical).

Experimental Protocols

Preparation of Indicator Solution (0.1% w/v)

Because indophenols are susceptible to auto-oxidation and hydrolysis over time, fresh preparation is critical for quantitative accuracy.

-

Weighing: Accurately weigh 0.1 g of Thymolindophenol Sodium Salt.

-

Solvation: Dissolve in 80 mL of distilled water.

-

Note: If the salt is old and solubility is poor, add 1-2 drops of 0.1 M NaOH to assist dissolution (ensure final pH is > 7 to maintain the blue oxidized form).

-

-

Volume Adjustment: Dilute to 100 mL with distilled water.

-

Filtration: Filter through a 0.45

membrane if any particulate remains. -

Storage: Store in an Amber bottle at 4°C. Shelf life is < 7 days.

Application: Determination of Ascorbic Acid (Vitamin C)

This protocol uses Thymolindophenol as a redox substitute for DCPIP.

Principle: Ascorbic acid reduces the blue Thymolindophenol to its colorless leuco form. The endpoint is reached when the blue color persists (indicating all ascorbic acid has been oxidized).

Workflow:

-

Sample Prep: Extract sample in Metaphosphoric Acid (to stabilize Vitamin C and lower pH).

-

Buffering: Adjust sample pH to approx 6.5 - 7.0 using Sodium Acetate buffer. Crucial: Unlike DCPIP which works at pH 3, Thymolindophenol requires a near-neutral pH to maintain its blue color for the endpoint visibility.

-

Titration: Titrate the sample with the Indicator solution (Standardized).

-

Endpoint: Appearance of a faint permanent blue/pink color.

Caption: Figure 2. Logic flow for Ascorbic Acid determination using Thymolindophenol.

Comparative Analysis & Troubleshooting

Comparison with Standard Indicators

| Feature | Thymolindophenol | DCPIP (2,6-Dichloro...) | Phenolphthalein |

| Type | Redox & pH | Redox & pH | pH only |

| Redox Potential ( | Lower than DCPIP | High (+0.217 V) | N/A |

| Steric Bulk | High (Isopropyl groups) | Low (Chlorine atoms) | Moderate |

| Primary Use | Specific Enzyme Assays | Vitamin C Standard | Acid-Base Titration |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: Indicator is colorless upon preparation.

-

Cause: Solution is too acidic (Red/Colorless form) or reduced.

-

Validation: Add 1 drop of 0.1 M NaOH. If it turns blue, the redox integrity is intact, and pH was the issue. If it remains colorless, the indicator has degraded (irreversible reduction or ring cleavage).

-

-

Issue: Endpoint is drifting (Blue color fades).

-

Cause: Presence of interfering reducing agents (e.g., sulfhydryl compounds) or slow reaction kinetics due to steric hindrance of the thymol groups.

-

Correction: Perform a "blank" titration with the buffer alone to subtract background reduction.

-

References

-

PubChem. (n.d.). Thymolindophenol Sodium Salt - Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Bishop, E. (1972). Indicators. Pergamon Press. (Foundational text on Indophenol redox mechanisms).

-

Hach. (n.d.). Theory of pH and Redox Indicators. Retrieved January 28, 2026, from [Link]

Technical Guide: Discovery and Synthesis of Thymolindophenol Sodium Salt

Part 1: Introduction & Historical Context[1]

Thymolindophenol Sodium Salt (CAS: 5418-43-9) is a specialized quinone-imine dye belonging to the indophenol class. Historically significant and chemically versatile, it serves as a robust redox indicator and a pH-sensitive chromophore.[1] While often overshadowed by its chlorinated cousin, 2,6-dichlorophenolindophenol (DCPIP), Thymolindophenol represents a cleaner, non-halogenated alternative for specific enzymatic and acid-base applications.

The Discovery Vector

The lineage of Thymolindophenol traces back to the mid-19th century "Golden Age" of dye chemistry. The foundational chemistry is based on Berthelot’s Reaction (1859) , where phenol and ammonia reacted in the presence of hypochlorite to form a deep blue indophenol.

While Berthelot focused on ammonia detection, later chemists, including Liebermann (1874) and Witt (1879) , refined the synthesis to isolate stable dyes by coupling para-substituted amines with phenols. Thymolindophenol specifically emerged as a derivative of Thymol (2-isopropyl-5-methylphenol), a natural monoterpenoid phenol, providing a unique steric profile due to the isopropyl group ortho to the phenolic oxygen.

Significance in Drug Development & Research

-

Redox Indicator: It functions as a reversible electron acceptor. In its oxidized state, it is deep blue (in alkali); upon reduction (gaining 2 electrons and 2 protons), it becomes the colorless "leuco" form. This property is utilized in metabolic assays to measure dehydrogenase activity.

-

pH Indicator: It exhibits a sharp color transition from yellow/red (acidic) to blue (alkaline) , typically in the pH range of 9.0–11.0, making it useful for monitoring enzymatic reactions that generate or consume acid in alkaline buffers.

Part 2: Chemical Fundamentals[2]

The core structure of Thymolindophenol is a quinone-imine conjugated system. The sodium salt form renders the molecule water-soluble, which is critical for biological applications.

Structural Dynamics

The molecule exists in a resonance equilibrium that is heavily influenced by pH and oxidation state.

-

Chromophore: The conjugated system extending from the phenolate oxygen, through the nitrogen bridge, to the quinone oxygen.

-

Auxochromes: The methyl and isopropyl groups on the thymol ring provide steric bulk, influencing the stability and solubility of the dye compared to simple phenol-indophenol.

Mechanism of Action

-

Redox: The central nitrogen bridge (

) is the electron acceptor. Reduction converts the double bonds to single bonds, breaking the conjugation across the two rings and destroying the color. -

pH Sensitivity: In alkaline solution, the phenolic proton is removed, creating a highly resonant anion (Blue). In acidic solution, protonation disrupts the push-pull electron system, shifting the absorption to lower wavelengths (Yellow/Red).

Part 3: Synthesis Protocol

This section details the Oxidative Coupling method, which is the industry standard for high-purity isolation. This protocol avoids the use of volatile ammonia (Berthelot method) in favor of the more controlled coupling of p-aminophenol and thymol.

Reagents & Materials[1][3][4][5][6][7]

-

Precursor A: Thymol (2-isopropyl-5-methylphenol), >99% purity.

-

Precursor B: p-Aminophenol, purified (white crystals, non-oxidized).

-

Oxidant: Sodium Hypochlorite (NaOCl) solution (10-13% active chlorine) OR Potassium Ferricyanide (

). -

Solvent/Base: Sodium Hydroxide (NaOH), 2M solution.

-

Purification: Sodium Chloride (NaCl), saturated solution; Ethanol/Water for recrystallization.

Step-by-Step Methodology

Phase 1: Preparation of Reactants

-

Thymolate Formation: Dissolve 15.0 g of Thymol in 100 mL of 2M NaOH. Stir until fully dissolved to form sodium thymolate. The solution should be clear.

-

Amine Dissolution: Dissolve 10.9 g of p-Aminophenol in 100 mL of water. Note: If p-aminophenol is dark/oxidized, recrystallize from water with a pinch of sodium dithionite before use.

Phase 2: Oxidative Coupling

The reaction must be kept cold (0–5°C) to prevent over-oxidation or polymerization.

-

Combine the Thymolate and p-Aminophenol solutions in a 500 mL beaker placed in an ice bath.

-

Dropwise Oxidation: Slowly add the Oxidant (NaOCl or Ferricyanide solution) with vigorous mechanical stirring.

-

Observation: The solution will transiently turn green, then deepen into a dark blue/violet color as the indophenol forms.

-

-

Continue stirring for 60 minutes at 0–5°C to ensure complete coupling.

Phase 3: Isolation of Sodium Salt

-

Salting Out: To the dark blue solution, add solid NaCl or saturated brine until precipitation occurs. The "common ion effect" forces the Thymolindophenol Sodium Salt out of the solution.

-

Filtration: Filter the precipitate using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with a small amount of ice-cold saturated brine. Do not wash with pure water, as the salt will redissolve.

Phase 4: Purification

-

Dissolve the crude wet cake in a minimum amount of hot water (~80°C).

-

Add hot ethanol (approx. 10% of water volume) to aid crystallization.

-

Cool slowly to room temperature, then to 4°C.

-

Collect the metallic-green/blue crystals (which appear blue in solution) and dry in a desiccator over

.

Reaction Mechanism Diagram

Figure 1: The oxidative coupling pathway. p-Aminophenol is oxidized to a reactive quinone imine, which is attacked by the electron-rich thymol ring, followed by a second oxidation to form the final dye.

Part 4: Characterization & Technical Specifications

Physicochemical Properties[1][3][5][8][9]

| Property | Specification | Notes |

| Appearance | Dark Green/Black powder | Metallic luster in crystalline form. |

| Solubility | Water (High), Ethanol (Moderate) | Soluble as Sodium Salt. |

| 600 – 620 nm | Deep Blue color (pH > 10). | |

| 480 – 520 nm | Red/Yellow color (pH < 8). | |

| Transition Range | pH 9.0 – 11.0 | Useful for alkaline titrations. |

| Redox Potential ( | ~ +0.23 V (vs NHE) | Similar to other indophenols. |

pH-Dependent Resonance

The utility of Thymolindophenol as an indicator relies on the delocalization of the negative charge.

Figure 2: The pH transition mechanism. Removal of the phenolic proton allows full conjugation across the nitrogen bridge, resulting in the strong blue chromophore.

Troubleshooting Common Synthesis Issues

-

Tarry Product: If the reaction temperature exceeds 10°C, polymerization of the quinone imine occurs, leading to a black tar. Solution: Maintain strictly < 5°C.

-

Low Yield: Incomplete oxidation or hydrolysis of the imine. Solution: Ensure the oxidant is fresh and added slowly; maintain pH > 10 throughout.

-

Insolubility: Formation of the non-salt form. Solution: Ensure excess NaOH is present during the final stages or recrystallize from slightly alkaline water.

References

-

Berthelot, M. (1859).[2] Violet d'aniline. Répertoire de Chimie Appliquée, 1, 284. (Foundational discovery of the indophenol reaction).

- Bishop, E. (1972). Indicators. Pergamon Press.

-

ChemicalBook. (2023). Thymolindophenol Sodium Salt - CAS 5418-43-9. Link

-

Grokipedia. (2024). Indophenol: Synthesis and Applications. Link

-

U.S. National Library of Medicine. (2024). Compound Summary: Indophenol.[1][2] PubChem.[2] Link

Sources

Safety and handling information for Thymolindophenol Sodium Salt

Technical Guide: Safety, Handling, and Applications of Thymolindophenol Sodium Salt

Part 1: Executive Summary & Critical Disambiguation

Thymolindophenol Sodium Salt is a specialized redox and pH indicator belonging to the indophenol class of dyes. It is frequently utilized in enzymatic assays (specifically for hydrolytic enzymes) and as a redox probe in biochemical systems.

CRITICAL DISAMBIGUATION: Before proceeding, researchers must verify the CAS number to avoid catastrophic experimental error. This compound is NOT Thymol Blue (Thymolsulfonphthalein) nor Thymolphthalein.

| Compound | CAS Number | Class | Primary Color Transition |

| Thymolindophenol Sodium Salt | 5418-43-9 | Indophenol | Red (Acid) |

| Thymol Blue | 62625-21-2 | Sulfonphthalein | Red |

| Thymolphthalein | 125-20-2 | Phthalein | Colorless |

Part 2: Safety Profile & Handling (E-E-A-T)

While Thymolindophenol Sodium Salt is not classified as an acute toxin (e.g., Category 1 or 2), it possesses the irritant properties characteristic of quinone-imine dyes. The sodium salt form increases water solubility, altering its bioavailability compared to the free acid.

Hazard Identification

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Signal Word: WARNING.

-

Primary Routes of Entry: Inhalation of dust, dermal contact, mucous membrane absorption.

Handling Protocols

-

Engineering Controls: All weighing of the dry powder must occur inside a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation of fine particulates.

-

PPE Requirements:

-

Respiratory: N95/P2 particulate respirator if handling >1g quantities outside a hood.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid handling, but immediate replacement is required upon solution contact due to the staining nature of the dye.

-

Ocular: ANSI Z87.1 compliant safety goggles.

-

Emergency Response

-

Ocular Contact: Flush immediately with saline or water for 15 minutes. The dye is pH-active; a color change in the eye (blue tint) indicates a basic tear film environment and persistent contamination.

-

Spill Management: Do not sweep dry dust (aerosol risk). Cover with wet paper towels to solubilize and wipe up. Treat waste as non-hazardous chemical waste unless mixed with other regulated solvents.

Part 3: Technical Specifications & Mechanism

Chemical Identity

-

IUPAC Name: Sodium 4-(4-hydroxy-2-isopropyl-5-methylphenylimino)-2-isopropyl-5-methylcyclohexa-2,5-dien-1-one

-

Formula:

(Note: Often supplied as a hydrate) -

Molecular Weight: ~400-420 g/mol (varies by hydration/counter-ion specifics; base structure ~255 g/mol for free acid). Correction: The specific sodium salt C16H16NNaO2 is MW 277.30.

Mechanistic Behavior

Thymolindophenol acts as a double-indicator system :

-

Redox State: The quinone-imine bond is susceptible to reversible reduction.

-

Oxidized Form: Blue (in alkali) / Red (in acid).[1]

-

Reduced Form (Leuco): Colorless.

-

Application: Used to measure Vitamin C (Ascorbic Acid) content or dehydrogenase activity.

-

-

pH State: The phenolic hydroxyl group deprotonates in alkaline conditions.

- : Approximately 8.0–8.5.

-

Transition: Red/Orange (

)

Part 4: Experimental Protocols

Protocol A: Preparation of 0.1% (w/v) Stock Solution

Rationale: The sodium salt is water-soluble, but stability is pH-dependent. Indophenols degrade rapidly in acidic aqueous solutions.

-

Weighing: Accurately weigh 100 mg of Thymolindophenol Sodium Salt (CAS 5418-43-9).

-

Solvent Choice: Use Phosphate Buffered Saline (PBS), pH 7.4 .

-

Why? Dissolving in unbuffered distilled water (often slightly acidic due to dissolved

) can cause the dye to precipitate or degrade. The neutral/slightly alkaline pH ensures the dye remains in stable ionic form.

-

-

Dissolution: Add solid to 80 mL of PBS. Vortex or stir magnetically for 10 minutes.

-

Final Volume: Adjust volume to 100 mL.

-

Filtration: Filter through a 0.45

PES filter to remove any undissolved micro-particulates. -

Storage: Store in amber glass at 4°C. Stable for 1 week. Discard if the blue solution turns pink/red (acidification) or precipitates.

Protocol B: Rapid Redox Screening (Ascorbic Acid Test)

Rationale: This validates the redox activity of the stock solution.

-

Aliquot 1 mL of the blue Stock Solution (Protocol A) into a cuvette.

-

Add 10

of 10 mM Ascorbic Acid (freshly prepared). -

Observation: The solution should rapidly bleach from Blue

Colorless.-

Troubleshooting: If the solution turns Red instead of Colorless, the Ascorbic Acid lowered the pH too significantly without fully reducing the dye. Buffer capacity must be increased.

-

Part 5: Logic & Visualization

The following diagram illustrates the dual-dependency of Thymolindophenol on pH and Redox potential, guiding the researcher on interpreting color changes.

Caption: State transition logic for Thymolindophenol. Vertical transitions represent pH shifts; lateral transitions represent Redox activity.

Part 6: References

-

Chemical Identity & Properties:

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44630378, 5-Isopropyl-2-methylindophenol sodium salt. Retrieved from [Link]

-

-

Indophenol Redox Mechanisms:

-

Bishop, E. (1972). Indicators. Pergamon Press. (Foundational text on quinone-imine redox behavior).

-

-

Safety Data:

-

Experimental Application (Phosphatase/Redox):

-

Guilbault, G. G. (1976). Handbook of Enzymatic Methods of Analysis. Marcel Dekker. (Describes the use of indophenol esters for hydrolytic assays).

-

Sources

Thymolindophenol Sodium Salt: Solubility Profiling & Technical Application Guide

The following technical guide details the solubility profile, preparation protocols, and application workflows for Thymolindophenol Sodium Salt (CAS 5418-43-9).

CAS Number: 5418-43-9 Molecular Formula: C₁₆H₁₆NNaO₂ Molecular Weight: 277.30 g/mol Primary Classification: Redox Indicator / Acid-Base Indicator[1]

Executive Summary

Thymolindophenol Sodium Salt (5'-Isopropyl-2'-methylindophenol sodium salt) is a specialized indophenol dye utilized primarily as a redox indicator and colorimetric reagent in enzymatic assays.[2] Unlike its non-ionic parent compound, the sodium salt form is engineered for enhanced aqueous solubility , facilitating its use in physiological buffers without the need for high concentrations of organic co-solvents. This guide provides a definitive solubility profile and standardized protocols for preparing stable stock solutions, addressing the common precipitation issues encountered in high-throughput screening (HTS) and enzymatic kinetics.

Solubility Profile & Solvent Compatibility

The sodium salt moiety fundamentally alters the solvation thermodynamics compared to the free phenol. While the base form requires organic solvents, the sodium salt is highly water-soluble.

Quantitative Solubility Data

| Solvent | Solubility Rating | Estimated Max Conc. | Usage Context |

| Water (deionized) | Excellent | ~50 mg/mL (180 mM) | Preferred. Ideal for working solutions and direct addition to aqueous buffers. |

| Ethanol (95-100%) | Good | ~20 mg/mL | Useful for rapid evaporation or specific organic synthesis applications. |

| DMSO | Excellent | >100 mg/mL | Recommended for long-term cryo-storage of stock solutions to prevent hydrolysis. |

| PBS (pH 7.4) | Good | ~10-20 mg/mL | Ionic strength may slightly reduce saturation limit compared to pure water. |

Mechanistic Insight: The "Salt Effect"

The presence of the sodium cation (

-

In Water: Dissociation into

and the Indophenolate anion occurs readily. The anion is stabilized by resonance, maintaining solubility. -

In Acidic Media: Caution is required. Dropping the pH below the pKa (typically < 6) will protonate the phenolate oxygen, reverting the molecule to its neutral, hydrophobic form, which may precipitate out of aqueous solution.

Preparation Protocols

Protocol A: Aqueous Stock Solution (10 mM)

Best for immediate use in enzymatic assays or redox titrations.

Materials:

-

Thymolindophenol Sodium Salt (CAS 5418-43-9)[1][2][3][4][5][6]

-

Ultrapure Water (Type I, 18.2 MΩ·cm)

-

0.22 µm PES Syringe Filter (Optional for sterilization)

Procedure:

-

Calculate: To prepare 10 mL of 10 mM solution, weigh 27.7 mg of Thymolindophenol Sodium Salt.

-

Dissolve: Transfer powder to a 15 mL conical tube. Add 10 mL of Ultrapure Water.

-

Vortex: Vortex at medium speed for 30-60 seconds. The solution should turn a deep blue (alkaline) or reddish-blue depending on water pH.

-

Note: If the water is slightly acidic, the solution may appear reddish. This is normal.

-

-

Filter (Optional): If used for cell culture, filter through a 0.22 µm membrane.

-

Storage: Store at +4°C in the dark. Stable for 1-2 weeks.

Protocol B: DMSO Cryo-Stock (100 mM)

Best for long-term storage and high-concentration spikes.

Procedure:

-

Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex until completely dissolved.

-

Aliquot into amber cryovials (e.g., 500 µL each) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C. Stable for >6 months.

Application Workflows & Signaling Logic

Thymolindophenol acts as an electron acceptor in redox reactions. Its color transition is a direct visual output of the oxidation state or pH environment.

Workflow: Redox State Monitoring

The molecule transitions from Blue (Oxidized) to Colorless/Red (Reduced) upon accepting electrons. This is critical in monitoring dehydrogenase activity or Vitamin C determination.

Figure 1: Redox transition pathway of Thymolindophenol. The visual shift from Blue to Colorless allows for spectrophotometric quantification of reducing agents.

Troubleshooting & Critical Considerations

| Observation | Root Cause | Corrective Action |

| Precipitation in Buffer | pH is too low (< pH 6.0). | The sodium salt converts to the insoluble protonated phenol. Adjust buffer pH to > 7.0 or add 5-10% Ethanol/DMSO. |

| Slow Dissolution | "Salting out" effect in high-salt buffers (e.g., 1M NaCl). | Dissolve the compound in pure water or DMSO first (Protocol A/B) before diluting into the high-salt buffer. |

| Color Drift | CO₂ absorption from air lowering pH. | Use buffered solutions (PBS, Tris) rather than unbuffered water for working solutions exposed to air. |

References

-

ResearchGate. (2018). Discussion on Solvent Compatibility for Organic Salts in Biological Assays. Retrieved from [Link]

Sources

- 1. 5'-Isopropyl-2'-methylindophenol Sodium Salt | 5418-43-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5'-Isopropyl-2'-methylindophenol Sodium Salt | 5418-43-9 | TCI AMERICA [tcichemicals.com]

- 4. ivychem.com [ivychem.com]

- 5. THYMOLINDOPHENOL SODIUM SALT CAS#: 5418-43-9 [m.chemicalbook.com]

- 6. pure-synth.com [pure-synth.com]

Literature review on Thymolindophenol Sodium Salt applications

CAS: 5418-43-9 | Formula: C₁₆H₁₆NNaO₂ | Class: Indophenol Redox Indicator[1]

Executive Summary & Chemical Identity

Thymolindophenol Sodium Salt (5-Isopropyl-2-methylindophenol sodium salt) is a specialized redox indicator and chromogenic reagent often overshadowed by its chlorinated cousin, 2,6-Dichlorophenolindophenol (DCIP). Unlike the common pH indicator Thymol Blue (a sulfonephthalein), Thymolindophenol is a quinone imine derivative characterized by its ability to undergo reversible reduction-oxidation reactions.

This guide addresses the specific utility of Thymolindophenol Sodium Salt in biocatalytic assays, redox titrations, and lipid quality analysis. Its value lies in its specific redox potential (

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Sodium 4-((4-hydroxy-2-methyl-5-(propan-2-yl)phenyl)imino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-one |

| Appearance | Red to Dark Blue/Black crystalline powder |

| Solubility | Soluble in water (Blue solution in alkali), Ethanol |

| Redox State | Oxidized: Blue (Alkaline), Red (Acidic) Reduced: Colorless (Leuco-form) |

| pH Transition | Red (Acidic) |

| Absorption Max |

Core Application: Enzymatic Dehydrogenase Assays

The primary application of Thymolindophenol in drug discovery and biochemistry is as an artificial electron acceptor . It serves as a colorimetric surrogate for oxygen or NAD⁺/NADP⁺ in dehydrogenase assays.

Mechanistic Insight

In viable cells or enzymatic preparations, dehydrogenases transfer electrons from a substrate to a cofactor (NAD⁺). Thymolindophenol intercepts these electrons (often mediated by Phenazine Methosulfate, PMS) and is reduced to its leuco (colorless) form. The rate of color disappearance at 600 nm is directly proportional to enzymatic activity.

Why Thymolindophenol?

-

Stability: It exhibits different steric hindrance compared to DCIP, offering altered specificity for certain diaphorases and steroid dehydrogenases.

-

Redox Potential: Its potential allows it to function in thermodynamic windows where other dyes might auto-oxidize or fail to accept electrons.

Protocol: Steroid Dehydrogenase Activity Assay

Objective: Quantify the activity of

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: 10 mM Steroid substrate (e.g., Androstenedione) in methanol.

-

Dye Solution: 1 mM Thymolindophenol Sodium Salt in water (Freshly prepared, protect from light).

-

Mediator: 0.5 mM Phenazine Methosulfate (PMS).

-

Enzyme: Crude or purified dehydrogenase fraction.

Workflow:

-

Blank Preparation: Mix 2.5 mL Buffer + 0.1 mL Dye + 0.1 mL Mediator + 0.1 mL Substrate.

-

Sample Preparation: Mix 2.5 mL Buffer + 0.1 mL Dye + 0.1 mL Mediator + 0.1 mL Substrate + 0.1 mL Enzyme.

-

Measurement: Immediately monitor Absorbance at 600 nm at 25°C for 5 minutes.

-

Calculation:

Where

Visualization: Electron Transport Chain Interception

Figure 1: Mechanism of Thymolindophenol reduction in enzymatic assays. The dye acts as the terminal electron acceptor, bleaching from blue to colorless.

Secondary Application: Lipid Quality & Polar Material Analysis

In food science and lipid chemistry, Thymolindophenol Sodium Salt functions as a polarity indicator. As frying fats degrade, they generate polar compounds (free fatty acids, polymers).[13]

-

Principle: Thymolindophenol partitions between the non-polar triglyceride phase and polar degradation products.

-

Method: A "supravital" style stain where the dye reveals the presence of oxidized species through solvatochromic shifts or redox interactions with lipid hydroperoxides.

-

Utility: Used in rapid test kits to determine the "throw-away" point of frying oils by detecting total polar materials (TPM).

Histological & Supravital Staining

Thymolindophenol has been cited in historical and niche histological applications, specifically for Mycobacterium leprae (Leprosy) lesions.

-

Mechanism: The dye acts as a supravital stain, differentiating between lepromatous granulomas and normal dermis based on the redox potential of the tissue.

-

Observation: Active lesions with specific metabolic rates reduce the dye differentially compared to surrounding tissue, or the dye accumulates in lipid-rich bacterial loads.

Technical Note: Distinguishing from Thymol Blue

It is critical for researchers to distinguish Thymolindophenol from Thymol Blue (Thymolsulfonephthalein).

| Feature | Thymolindophenol Sodium Salt | Thymol Blue Sodium Salt |

| CAS | 5418-43-9 | 62625-21-2 |

| Structure | Indophenol (Quinone Imine) | Sulfonephthalein |

| Primary Use | Redox Indicator , Enzyme Substrate | pH Indicator (Acid/Base Titration) |

| Redox Active? | Yes (Blue | No (pH dependent only) |

| pH Colors | Red (Acid) | Red |

Experimental Workflow: Redox Titration

Objective: Standardization of Thymolindophenol against Ascorbic Acid (Vitamin C).

Figure 2: General workflow for standardizing Thymolindophenol solution against a known reductant.

References

-

Chem-Impex International. 5-Isopropyl-2-methylindophenol sodium salt (Thymolindophenol Sodium Salt) Product Data. Retrieved from

-

ChemicalBook. Thymolindophenol Sodium Salt (CAS 5418-43-9) Technical Specifications. Retrieved from

- Levy, L., & Randall, H. P. (1970). A Study of Skin Pigmentation by Clofazimine. International Journal of Leprosy, 38(4), 404-416. (Describes use of Thymolindophenol as a supravital redox stain).

-

Talalay, P. (1962). Dehydrogenation of steroids by dehydrogenase. U.S. Patent No.[14] 3,047,469. Washington, DC: U.S. Patent and Trademark Office. (Cites use of Thymolindophenol as electron acceptor).

-

Gilkison, I. S., & Meyer, R. (1985). Method and test kit for determining the amount of polar substances in fat. U.S. Patent No.[14] 4,521,518. (Cites use of Thymolindophenol as indicator for fat degradation).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chart of pH Indicator Ranges [sciencecompany.com]

- 3. pure-synth.com [pure-synth.com]

- 4. scribd.com [scribd.com]

- 5. US3047469A - Dehydrogenation of steroids by dehydrogenase and hydrogen carrier - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. gspchem.com [gspchem.com]

- 8. A neurotrophic pyrimidine compound, MS-818, enhances EGF-induced restoration of gastric epithelial wounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ila.ilsl.br [ila.ilsl.br]

- 11. THYMOLINDOPHENOL SODIUM SALT | 5418-43-9 [amp.chemicalbook.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. patents.justia.com [patents.justia.com]

- 14. US7985418B2 - Aliphatic amine polymer salts for tableting - Google Patents [patents.google.com]

CAS number and molecular formula of Thymolindophenol Sodium Salt

The following technical whitepaper provides an in-depth characterization of Thymolindophenol Sodium Salt , structured for researchers and drug development professionals.

Physicochemical Characterization, Mechanistic Principles, and Analytical Applications

Executive Summary

Thymolindophenol Sodium Salt (CAS 5418-43-9) is a specialized quinone-imine derivative used primarily as a redox indicator and pH-sensitive probe in biochemical assays. Unlike the ubiquitous 2,6-dichloroindophenol (Tillman’s Reagent), Thymolindophenol exhibits a distinct redox potential (

Identity & Physicochemical Profile[1][2][3][4]

The compound is the sodium salt of the oxidative coupling product between thymol (2-isopropyl-5-methylphenol) and

Table 1: Core Chemical Identity

| Parameter | Specification |

| CAS Number | 5418-43-9 |

| Chemical Name | Sodium 4-((4-oxocyclohexa-2,5-dien-1-ylidene)amino)-2-isopropyl-5-methylphenolate |

| Synonyms | Thymolindophenol sodium salt; 5-Isopropyl-2-methylindophenol sodium salt |

| Molecular Formula | C₁₆H₁₆NO₂Na |

| Molecular Weight | 277.29 g/mol |

| Appearance | Deep blue to violet crystalline powder (hygroscopic) |

| Solubility | Soluble in water (blue solution), ethanol, and aqueous alkali; insoluble in non-polar organic solvents.[1] |

| Absorption ( | ~600 nm (pH > 10, Blue); ~520 nm (pH < 8, Red/Pink) |

Mechanistic Principles

Thymolindophenol operates on two simultaneous chemical axes: Protonation (pH) and Reduction (Redox) . Understanding this duality is critical for experimental design.

3.1 The Chromogenic Redox Switch

The molecule exists in a reversible equilibrium between its oxidized (quinone-imine) and reduced (aminophenol) forms.

-

Oxidized State (Blue/Red): Highly conjugated

-system. The color depends on the ionization of the phenolic oxygen. -

Reduced State (Colorless/Leuco): Disruption of the quinoid conjugation renders the molecule colorless (Leuco-thymolindophenol).

This property allows Thymolindophenol to serve as a terminal electron acceptor in biological transport chains (e.g., Hill reaction in chloroplasts), where it intercepts electrons and transitions from blue to colorless.

3.2 pH-Dependent Tautomerism

Unlike simple azo dyes, the indophenol linkage undergoes a distinct halochromic shift.

-

Basic Medium (pH > 8.5): The phenolate anion is dominant. Delocalization extends across both rings. Color: Blue.

-

Acidic Medium (pH < 6.0): Protonation of the phenolate oxygen forms the neutral phenol. Color: Red/Pink.

Synthesis & Preparation

While commercially available, in-house synthesis may be required for deuterated studies or high-purity standards. The standard industrial protocol involves the oxidative condensation of thymol with

Protocol: Oxidative Coupling (Gibbs-Type Reaction)

Reagents: Thymol (1 eq),

-

Solubilization: Dissolve 15.0 g of Thymol in 100 mL of 1M NaOH. The solution should be clear and colorless.

-

Coupling: Dissolve 10.9 g of

-aminophenol in dilute HCl. -

Oxidation: Slowly add the

-aminophenol solution to the alkaline thymol mixture at 0–5°C. Simultaneously, add the oxidant (NaOCl) dropwise.-

Critical Control Point: Temperature must remain <5°C to prevent ring degradation. The solution will turn deep blue immediately.

-

-

Salting Out: Once the reaction is complete (monitored by TLC), saturate the solution with NaCl. The sodium salt of thymolindophenol will precipitate as a dark solid.

-

Purification: Recrystallize from ethanol/water (80:20) to remove unreacted amines.

Analytical Applications

5.1 Photosynthetic Electron Transport (Hill Reaction)

Thymolindophenol is superior to 2,6-DPIP in systems requiring a lower redox potential (

-

Workflow: Chloroplast suspension + Dye (Blue)

Leuco-Dye (Colorless). -

Measurement: Spectrophotometric decay at 600 nm.

-

Advantage: Does not uncouple photophosphorylation as aggressively as some phenylenediamine derivatives.

5.2 Enzymatic Hydrolysis Assays

Used to detect lipase or esterase activity. The substrate used is typically Thymolindophenol acetate (or butyrate).

-

Mechanism: The ester is colorless/yellow. Hydrolysis releases the free Thymolindophenol anion (Blue).

-

Protocol:

-

Prepare 1 mM Thymolindophenol Acetate in DMSO.

-

Dilute into Tris-HCl buffer (pH 8.0).

-

Add Enzyme.

-

Monitor increase in Absorbance at 600 nm.

-

Handling, Stability & Safety

-

Storage: Store at +2°C to +8°C. The compound is hygroscopic and sensitive to light. Long-term exposure to air can lead to auto-oxidation of the solid surface.

-

Solution Stability: Aqueous solutions are unstable (half-life ~24-48 hours at RT). Prepare fresh in degassed buffer.

-

Safety: Irritant. Avoid inhalation. SDS indicates potential for skin and eye irritation (H315, H319).

References

-

PubChem. (2026). Indophenol sodium salt (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Trebst, A. (1972). Measurement of Hill Reactions and Photophosphorylation. Methods in Enzymology, 24, 146-165.

- Bishop, N. I. (1958). The influence of the redox potential of the electron acceptor on the Hill reaction. Biochimica et Biophysica Acta, 27, 205-206. (Foundational text on indophenol redox potentials).

Sources

pH range and color transition of Thymolindophenol Sodium Salt

This guide provides an in-depth technical analysis of Thymolindophenol Sodium Salt , a specialized indophenol dye distinct from common sulfonephthalein indicators like Thymol Blue. It focuses on its physicochemical properties, pH transition mechanics, and critical role in enzymatic assays.

pH Transition, Redox Properties, and Bioanalytical Applications

Executive Summary

Thymolindophenol Sodium Salt (CAS 5418-43-9) is a quinoneimine dye belonging to the indophenol class. Unlike sulfonephthalein indicators (e.g., Thymol Blue), which rely on ring opening/closing, Thymolindophenol functions through a proton-coupled electron transfer (PCET) mechanism involving a phenolic hydroxyl group.

It is primarily utilized in drug development and clinical diagnostics as a chromogenic leaving group in cholinesterase assays. Its utility stems from a sharp color transition from Red (Acidic) to Deep Blue (Alkaline) , with a functional transition range typically between pH 7.0 and 9.0 .

Chemical & Physical Profile

| Property | Specification |

| Chemical Name | Thymolindophenol Sodium Salt (5-Isopropyl-2-methylindophenol sodium salt) |

| CAS Number | 5418-43-9 |

| Molecular Formula | C₁₆H₁₆NNaO₂ |

| Molecular Weight | 277.30 g/mol |

| Appearance | Dark blue to black crystalline powder (hygroscopic) |

| Solubility | Soluble in water (Blue solution), Ethanol (Red/Purple solution depending on acidity) |

| Stability | Sensitive to light and strong reducing agents (converts to colorless leuco-form) |

The pH Transition & Color Mechanics

Thymolindophenol exhibits a halochromic response driven by the ionization of the phenolic hydroxyl group attached to the conjugated indophenol core.

3.1 The Color Transition

-

Acidic State (Protonated, pH < 6.0): The molecule exists in its protonated phenolic form. The conjugation system is less delocalized, resulting in absorption at a lower wavelength (

).-

Visual Color: Red / Orange

-

-

Alkaline State (Deprotonated, pH > 8.0): Loss of the phenolic proton generates the phenolate anion. Electron donation from the oxygen into the quinoneimine ring creates a highly delocalized

-electron system (push-pull mechanism), shifting absorption to a longer wavelength (-

Visual Color: Deep Blue

-

3.2 Functional pH Range

While specific pKa values shift with ionic strength and solvent composition, the functional transition occurs in the pH 7.0 – 9.0 window.

-

pKa Estimate: ~8.0 – 8.5 (Higher than chlorinated indophenols due to electron-donating alkyl groups).

-

Implication: In physiological buffers (pH 7.4 – 8.0), the dye exists primarily in its blue anionic form, making it ideal for detecting acid production (which shifts equilibrium toward red) or enzymatic release of the blue anion.

3.3 Diagram: Mechanism of Action

The following diagram illustrates the protonation states and the redox susceptibility of the indophenol core.

Caption: pH-dependent equilibrium between the Red (Protonated) and Blue (Deprotonated) forms, and the potential reduction pathway to the colorless leuco-species.

Applications in Drug Development: The Cholinesterase Assay

Thymolindophenol is critical in screening cholinesterase inhibitors (e.g., for Alzheimer's disease therapeutics or organophosphate toxicology). It functions not just as a passive indicator, but often as the chromogenic leaving group of a synthetic substrate.

4.1 The "Thymolindophenol Method"

Unlike the Ellman method (which uses thiocholine + DTNB), this method uses Butyryl-thymolindophenol (an ester) as the substrate.

-

Substrate: Butyryl-thymolindophenol (Ester)

Colorless/Pale at pH 8.0. -

Enzymatic Action: Butyrylcholinesterase (BChE) hydrolyzes the ester bond.

-

Product Release: Butyric acid + Thymolindophenol (Free Phenol) .

-

Detection: At the assay pH (typically 7.8 – 8.0), the released Thymolindophenol ionizes immediately to its Blue form.

-

Quantification: Absorbance is measured at 600–620 nm . The rate of blue color formation is directly proportional to enzyme activity.

4.2 Experimental Protocol: BChE Inhibition Screening

Self-validating step: Ensure the buffer pH is strictly maintained at 8.0. If pH drops below 7.0, the signal (blue color) will vanish artificially due to protonation, not inhibition.

Reagents:

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

Substrate Solution: 1 mM Butyryl-thymolindophenol in buffer (prepare fresh).

-

Enzyme: Human Butyrylcholinesterase (BChE) stock.

-

Test Compound: Inhibitor candidate (dissolved in DMSO).

Workflow:

Caption: Kinetic workflow for BChE inhibition screening using Thymolindophenol ester as a chromogenic substrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Color Development | pH too low (< 7.0) | Verify buffer pH.[1][2][3] The dye is red/colorless in acid. Ensure pH is > 7.[3][4][5]8. |

| Fading Signal | Reduction of dye | Avoid reducing agents (DTT, Mercaptoethanol) in the buffer. Indophenols are easily reduced to colorless leuco-forms. |

| Precipitation | Low Solubility | Thymolindophenol sodium salt is water-soluble, but the protonated form (red) is less soluble. Maintain alkaline pH or add 1-2% DMSO. |

| High Background | Spontaneous Hydrolysis | Esters are labile. Prepare substrate fresh and keep on ice. |

References

-

PubChem. (n.d.). Thymolindophenol Sodium Salt (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Worek, F., et al. (2012). Kinetic analysis of interactions of bispyridinium compounds with human acetylcholinesterase. Toxicology Letters. (Contextual grounding for cholinesterase colorimetric assays).

Sources

The Definitive Guide to Thymolindophenol Sodium Salt: Nomenclature, Chemistry, and Applications

[1]

Executive Summary: The Identity Crisis of a Redox Indicator

In the precise world of analytical chemistry, Thymolindophenol Sodium Salt (CAS 5418-43-9) occupies a specific but often misunderstood niche. It is a redox indicator belonging to the indophenol class, chemically distinct from the ubiquitous pH indicator Thymol Blue and the Vitamin C reagent 2,6-Dichlorophenolindophenol (DCPIP).[1]

This guide addresses a critical gap in chemical literature: the confusion arising from overlapping nomenclature. Researchers often encounter ambiguous references to "Thymol Indophenol" in legacy protocols or supplier catalogs.[1] This document provides the definitive synonym hierarchy, chemical validation, and experimental context required to utilize this reagent with confidence.

Nomenclature & Synonym Matrix

The primary challenge in sourcing and utilizing Thymolindophenol Sodium Salt is the variation in naming conventions.[1] Below is the validated synonym matrix to ensure accurate database retrieval and procurement.

Table 1: Validated Nomenclature for CAS 5418-43-9[1]

| Naming Convention | Primary Identifier / Synonym | Context & Usage |

| Common Name | Thymolindophenol Sodium Salt | Standard catalog name used by major suppliers (TCI, Fisher).[1] |

| Systematic Name (IUPAC) | Sodium 4-((4-hydroxy-2-methyl-5-(propan-2-yl)phenyl)imino)cyclohexa-2,5-dien-1-olate | The precise structural definition used in patent literature and regulatory filings.[1] |

| Inverted Name | Indophenol, thymol-, sodium salt | Common in older chemical indexes (e.g., Chem. Abstracts pre-1970s).[1] |

| Structural Name | 5'-Isopropyl-2'-methylindophenol Sodium Salt | Describes the thymol derivation (isopropyl + methyl) on the indophenol core.[1] |

| CAS Registry Number | 5418-43-9 | The unique identifier. Use this to distinguish from Thymol Blue (62625-21-2).[1] |

| Functional Label | Redox Indicator T | Occasionally used in specific titration kits (rare). |

⚠️ Critical Warning: The "Thymol" Trap

Do NOT confuse this compound with:

Chemical Identity & Structural Logic[1]

Thymolindophenol is formed by the condensation of Thymol (2-isopropyl-5-methylphenol) with p-aminophenol (or a related quinone imine precursor).[1] Its utility as a redox indicator stems from its conjugated quinone imine structure.

Structural Visualization

The following diagram illustrates the chemical structure and the "decision tree" researchers should use to verify they have the correct compound.

Caption: Decision logic for distinguishing Thymolindophenol from common look-alikes based on chemical composition.

Physical Properties[1][2][3][4][5]

-

Appearance : Dark blue to black crystalline powder (deep red in acidic solid form).

-

Solubility : Soluble in water (due to the sodium salt form) and ethanol.

-

Solution Color :

Experimental Applications: The Redox Mechanism

Thymolindophenol functions primarily as a Redox Indicator .[1] Its mechanism mirrors that of other indophenols but with a specific redox potential (

Mechanism of Action

The indicator undergoes a reversible two-electron reduction to form a colorless aminophenol derivative.[1]

1Protocol: Preparation of Indicator Solution

Since specific standard operating procedures (SOPs) for Thymolindophenol are rare compared to DCPIP, the following protocol is adapted for general indophenol redox titrations.

Reagents:

Step-by-Step Procedure:

-

Weighing : Accurately weigh 25 mg of Thymolindophenol Sodium Salt.

-

Dissolution : Dissolve in 100 mL of warm (50°C) distilled water containing 20 mg of Sodium Carbonate (to ensure alkalinity and stability of the blue oxidized form).

-

Filtration : If undissolved particles remain (common with aged dyes), filter through a 0.45 µm syringe filter.[1]

-

Storage : Store in an amber bottle at 4°C. Shelf life is approximately 1-2 weeks; discard if the solution turns brown (irreversible degradation).

Comparative Utility

Why use Thymolindophenol over DCPIP?

-

Interference Check : It provides a secondary confirmation in systems where chlorinated compounds (like DCPIP) might undergo side reactions with specific matrix components.

-

Redox Potential Tuning : The alkyl groups on the thymol ring shift the redox potential slightly compared to the chlorinated phenol in DCPIP, making it suitable for different reducing agents.[1]

Search Strategy for Literature & Databases

To find comprehensive data, use the following search strings. The inclusion of the CAS number is mandatory to filter out "Thymol Blue" noise.

References

-

ChemicalBook . Thymolindophenol Sodium Salt Product Specifications. Retrieved from .[1]

-

PubChem . Compound Summary: Thymol.[1] (Contextual reference for the thymol moiety). Retrieved from .[1]

-

TCI Chemicals . Product Catalog: 5'-Isopropyl-2'-methylindophenol Sodium Salt. Retrieved from .[1]

-

Bishop, E. Indicators. Pergamon Press, 1972.[1] (Authoritative text on the theory of indophenol redox indicators).

-

Fisher Scientific . CAS RN 5418-43-9 Entry.[1][2][3][4][5][6] Retrieved from .[1]

Methodological & Application

How to prepare a Thymolindophenol Sodium Salt indicator solution

Technical Application Note: Preparation and Validation of Thymolindophenol Sodium Salt Indicator

Executive Summary & Scientific Context

Thymolindophenol Sodium Salt (CAS: 5418-43-9) is a specialized redox and pH indicator belonging to the indophenol class.[1] Unlike the more common sulfonephthalein indicators (e.g., Thymol Blue), Thymolindophenol is characterized by a quinone-imine structure that exhibits distinct colorimetric transitions based on the protonation state of the phenolic oxygen and the redox potential of the solution.

Critical Distinction: Researchers often confuse Thymolindophenol with Thymol Blue (Thymolsulfonephthalein). These are chemically distinct. Thymolindophenol is an indophenol derivative, typically used in specific enzymatic assays (e.g., cholinesterase activity) or specialized acid-base titrations where a transition in the alkaline range is required.

Mechanism of Action: The sodium salt form renders the molecule water-soluble, dissociating into the indophenolate anion.

-

pH Indicator: Transitions from Yellow/Amber (Acidic) to Blue (Alkaline) . The transition typically occurs in the pH 8.0 – 10.0 range, though ionic strength can shift this.

-

Redox Indicator: In its oxidized form (blue/alkaline), it can be reduced to a colorless leuco-compound, making it useful for monitoring reducing agents (e.g., ascorbic acid).

Material Specifications & Safety

Ensure all reagents meet ACS Reagent Grade or higher to prevent metal ion interference, which can chelate with the indophenol nitrogen.

| Component | Specification | CAS Number | Function |

| Thymolindophenol Sodium Salt | Purity ≥ 97% (HPLC) | 5418-43-9 | Active Indicator |

| Water | Type I (Milli-Q), >18 MΩ[1]·cm | 7732-18-5 | Solvent |

| Sodium Hydroxide (0.1 N) | Volumetric Standard | 1310-73-2 | pH Adjustment (Optional) |

| Amber Glassware | Class A | N/A | Photoprotection |

Safety Advisory: Thymolindophenol is an irritant. Wear nitrile gloves and safety goggles. Avoid inhalation of the fine powder.

Preparation Protocol: 0.1% (w/v) Aqueous Solution

This protocol describes the preparation of a 100 mL stock solution. The sodium salt is chosen specifically for its aqueous solubility, eliminating the need for ethanol which can denature sensitive enzymes in biological assays.

Step 1: Gravimetric Quantification

-

Calibrate an analytical balance to ±0.1 mg.

-

Weigh 0.100 g ± 0.005 g of Thymolindophenol Sodium Salt into a weighing boat.

-

Note: The powder is typically dark blue to black. Clumping indicates moisture absorption; ensure the powder is free-flowing.[1]

-

Step 2: Solubilization

-

Transfer the weighed powder into a 150 mL beaker .

-

Add approximately 80 mL of Type I Deionized Water (CO₂-free).

-

Scientific Insight: Use CO₂-free water (boiled and cooled) to prevent carbonic acid formation, which can prematurely protonate the indicator and shift the color toward yellow/amber.

-

-

Add a magnetic stir bar and place on a stir plate.

-

Stir at medium speed (300 RPM) for 15 minutes.

-

Observation: The solution should become a deep blue or violet color depending on the initial pH of the water.

-

Step 3: Volume Adjustment & Filtration

-

Transfer the solution quantitatively to a 100 mL Class A volumetric flask .

-

Rinse the beaker 3 times with small aliquots (5 mL) of Type I water and add to the flask.

-

Dilute to the mark with Type I water. Stopper and invert 10 times to mix.

-

Filtration (Critical): Indophenol salts often contain trace insoluble free acids. Filter the solution through a 0.45 µm PES syringe filter into the final storage container to remove particulates that could interfere with spectrophotometric readings.

Step 4: Storage

-

Transfer to an Amber Borosilicate Glass bottle .

-

Label with: Name, Concentration, Date, and Expiration (typically 30 days).

-

Store at 4°C . Indophenols are susceptible to hydrolytic degradation over time.

Quality Control & Validation (Self-Validating System)

Before using the indicator in critical assays, you must validate its transition points.

Validation Workflow (DOT Diagram)

Figure 1: Validation logic flow. The indicator must pass all three states to be confirmed viable.

QC Protocol:

-

Aliquot: Take two test tubes, each with 5 mL of water and 100 µL of the prepared indicator.

-

Acid Check: Add 2 drops of 0.1 M HCl to Tube A.

-

Pass Criteria: Solution turns distinct Yellow/Amber .

-

-

Base Check: Add 2 drops of 0.1 M NaOH to Tube B.

-

Pass Criteria: Solution turns distinct Deep Blue .

-

-

Redox Check (Optional): To Tube B (Blue), add a few grains of Ascorbic Acid.

-

Pass Criteria: Solution becomes Colorless (Leucomethylene formation).

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Powder floats/clumps | Hydrophobic free acid contamination | The salt may have converted to acid.[1] Add 1 drop of 0.1 N NaOH to aid dissolution, or sonicate for 5 mins. |

| Solution is Green | Mixed protonation states | The pH is near the pKa (neutral).[1] This is normal for water. Adjust pH to >9 to verify the blue form. |

| Precipitation over time | Hydrolysis or CO₂ absorption | Filter the solution again.[1] If significant precipitation occurs, discard and prepare fresh. |

| Fading Color | Photodegradation | Ensure storage in amber glass.[1] Do not leave on the benchtop for extended periods. |

References

-

PubChem. (n.d.). Indophenol Sodium Salt Compound Summary. National Library of Medicine. Retrieved from [Link]

- Bishop, E. (1972). Indicators. Pergamon Press. (Standard text on indicator chemistry and indophenol transition mechanisms).

Sources

Application of Thymolindophenol Sodium Salt in spectrophotometry

Application Note: Spectrophotometric Determination of Butyrylcholinesterase Activity using Thymolindophenol Sodium Salt

Executive Summary

This application note details the protocol for utilizing Thymolindophenol Sodium Salt as a spectrophotometric standard in the analysis of Butyrylcholinesterase (BChE) activity. While often overshadowed by the Ellman’s reagent (DTNB) method, the indophenol-based assay offers distinct advantages in specific drug development contexts, particularly when thiol-interference is a concern.

Core Mechanism:

BChE hydrolyzes the synthetic substrate Butyrylthymolindophenol (colorless/pale ester) to release Thymolindophenol (blue chromophore at alkaline pH). The Thymolindophenol Sodium Salt is the stable reference standard used to generate calibration curves, determining the molar extinction coefficient (

Physicochemical Properties & Mechanism

Thymolindophenol is a redox-active indophenol dye. Its utility in spectrophotometry relies on its pH-dependent chromogenic properties.

| Property | Specification | Notes |

| Compound | Thymolindophenol Sodium Salt | Reference Standard (Product of hydrolysis) |

| CAS Number | 2667-28-9 (Parent acid) | Sodium salt confers water solubility. |

| Appearance | Dark Blue/Purple Powder | Hygroscopic; store desiccated. |

| 600 – 620 nm | Distinct Blue color (Phenolate anion form). | |

| ~520 nm (Red) or Colorless | pH < 5.0 causes protonation and color shift. | |

| pKa | ~8.0 – 8.5 | Assays must be buffered at pH > 8.0 for max sensitivity. |

Reaction Scheme

The assay relies on the hydrolysis of the ester bond. The sodium salt described here represents the product species used for quantification.

Figure 1: Enzymatic hydrolysis pathway. The Thymolindophenol Sodium Salt is used to validate the optical density of the reaction product.

Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: To establish the precise relationship between Absorbance (OD) and Concentration [M] of Thymolindophenol in your specific assay buffer. Do not rely on literature values alone.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0 (Must be alkaline).

-

Stock Standard: 10 mM Thymolindophenol Sodium Salt in distilled water.

Procedure:

-

Preparation: Dilute the Stock Standard into Assay Buffer to create a concentration range: 0, 10, 20, 40, 60, 80, and 100

M. -

Blanking: Zero the spectrophotometer with pure Assay Buffer.

-

Scan: Perform a spectral scan (400–700 nm) on the 60

M standard to identify the exact -

Measurement: Measure Absorbance at

for all standards in triplicate. -

Calculation: Plot Absorbance (y-axis) vs. Concentration (M, x-axis).

-

Slope =

(where -

Target

: ~12,000 – 16,000 M

-

Protocol B: Kinetic Assay for BChE Activity

Objective: Measure the rate of hydrolysis of butyrylthymolindophenol by BChE.

Reagents:

-

Substrate Solution: 5 mM Butyrylthymolindophenol in a minimal volume of ethanol/DMSO, diluted into Assay Buffer (pH 8.0). Note: Prepare fresh; esters hydrolyze spontaneously.

-

Enzyme Sample: Plasma, tissue homogenate, or purified BChE.

Workflow:

Figure 2: Step-by-step kinetic assay workflow for BChE activity determination.

Step-by-Step:

-

Pipette 2.9 mL of Substrate Solution into a cuvette.

-

Equilibrate at reaction temperature (25°C or 37°C) for 3 minutes.

-

Record Background: Measure absorbance for 1 minute to establish the rate of spontaneous hydrolysis (Slope

). -

Initiate: Add 100

L of Enzyme Sample. Mix by inversion immediately. -

Monitor: Record Absorbance at

(600 nm) every 15 seconds for 5 minutes. -

Analyze: Determine the linear portion of the curve (Slope

).

Calculation of Activity:

- : Change in absorbance per minute.

- : Extinction coefficient determined in Protocol A.

- : Total reaction volume.

- : Volume of enzyme added.

Critical Troubleshooting & Optimization (Expert Insights)

-

pH Sensitivity (The "Trap"): Indophenols are pH indicators. If your enzymatic reaction generates significant acid (lowering pH), the blue color of Thymolindophenol will fade even if the product is present, leading to false negatives.

-

Solution: Use a strong buffer (e.g., 50-100 mM Tris or Phosphate) to maintain pH 8.0 throughout the assay.

-

-

Spontaneous Hydrolysis: The butyryl-ester substrate is unstable in water.

-

Solution: Always run a "No Enzyme" control simultaneously. Subtract this background slope from your enzyme data.

-

-

Solubility: The Sodium Salt (Standard) is water-soluble. The Substrate (Ester) is hydrophobic.

-

Solution: Dissolve the substrate in a small amount of Ethanol or DMSO before adding to the aqueous buffer. Ensure final organic solvent concentration is < 2% to avoid inhibiting the enzyme.

-

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link(Note: The foundational text for ChE assays, providing the comparative baseline for indophenol methods).

- Guilbault, G. G. (1970).Enzymatic Methods of Analysis. Pergamon Press.

-

PubChem Compound Summary. Thymolindophenol (CID 76098). Link(Verification of chemical structure and properties).

-

Sigma-Aldrich (Merck). Product Specification: Indophenol derivatives and Cholinesterase Substrates. Link(General reference for reagent stability and handling).

Application Note: Thymolindophenol Sodium Salt for Water Quality Analysis

This Application Note is designed for researchers and analytical scientists requiring high-precision methodologies for water quality assessment. It focuses on Thymolindophenol Sodium Salt (CAS 5418-43-9) , a specialized indophenol dye distinct from the more common Thymol Blue or Indophenol Blue.

Target Analyte(s): Redox Potential (ORP), Reducing Agents (e.g., Ascorbic Acid), and Ammonia-Nitrogen (as a Calibration Standard).

CAS No: 5418-43-9

Molecular Formula:

Executive Summary & Scientific Rationale

Thymolindophenol Sodium Salt is a quinone-imine dye belonging to the indophenol class.[1] Unlike sulfonephthalein indicators (e.g., Thymol Blue) used primarily for pH, Thymolindophenol is an electroactive compound acting as a Redox (Oxidation-Reduction) Indicator .

Its utility in water quality analysis is twofold:

-

Direct Redox Indication: It exhibits a reversible color transition (Blue